![molecular formula C11H13NO B1320036 3-(tert-Butyl)-4-hydroxybenzonitrile CAS No. 4910-04-7](/img/structure/B1320036.png)
3-(tert-Butyl)-4-hydroxybenzonitrile
Overview
Description
3-(tert-Butyl)-4-hydroxybenzonitrile, commonly referred to as TBHN, is a synthetic organic compound that is widely used in laboratory experiments due to its unique properties. TBHN is a colorless, crystalline solid that is highly water-soluble and has a low melting point. Its chemical structure consists of a benzene ring with a hydroxyl group and a tert-butyl group attached to the fourth carbon. TBHN has a variety of applications in the scientific community, including synthesis, drug discovery, and biochemistry.
Scientific Research Applications
1. Uncoupler of Respiratory-Chain Phosphorylation
3,5-Di-tert-butyl-4-hydroxybenzylidenemalononitrile (SF 6847) is identified as a potent uncoupler of respiratory-chain phosphorylation. It's considered one of the most powerful uncouplers, with studies highlighting the role of its functional groups in the uncoupling process (Muraoka & Terada, 1972). Additionally, less than 0.2 molecule per respiratory chain of this compound is sufficient to induce complete uncoupling, suggesting a non-stoichiometric relationship between uncoupler molecules and components involved in oxidative phosphorylation (Terada & van Dam, 1975).
2. Synthesis and Redox Properties in Chemistry
The compound plays a crucial role in the synthesis and redox properties of dinuclear rhodium(II) carboxylates. It's been used to synthesize novel rhodium complexes, leading to new insights into their redox transformations and stability of radical complexes (Milaeva et al., 2010).
3. Steric Effects in Chemical Reactions
In studies focusing on steric effects in chemical reactions, derivatives of 3-(tert-Butyl)-4-hydroxybenzonitrile, like 4-tert-butylcatechol, have been used to understand the reactivity of aryl radicals with surfaces, providing significant insights into electrografting reactions and layer formation in chemistry (Combellas et al., 2009).
4. Material Science and Polymer Synthesis
This compound is involved in synthesizing materials with special properties. For instance, 4-tert-butylcatechol has been utilized to create polyamides with flexible main-chain ether linkages, demonstrating properties like high thermal stability and solubility in various solvents, which are valuable in material science and engineering (Hsiao, Yang, & Chen, 2000).
5. Role in Pharmacology and Toxicology
In pharmacology, the metabolism of similar compounds like 3,5-di-tert-butyl-4-hydroxytoluene has been studied, providing crucial insights into how these compounds are metabolized in organisms, which is vital for understanding their pharmacological and toxicological profiles (Daniel, Gage, & Jones, 1968).
Mechanism of Action
Target of Action
Compounds with similar structures, such as doramapimod , have been found to inhibit P38 MAP kinase . This enzyme plays a crucial role in cellular responses to stress and inflammation .
Mode of Action
Compounds with a tert-butyl group, like butylated hydroxyanisole (bha), have been shown to stabilize free radicals . This suggests that 3-(tert-Butyl)-4-hydroxybenzonitrile might interact with its targets by stabilizing free radicals, thereby preventing further free radical reactions .
Biochemical Pathways
The tert-butyl group has been associated with various biosynthetic and biodegradation pathways .
Pharmacokinetics
A study on a compound with a similar tert-butyl group, cp-533,536, showed that it was extensively metabolized in both male and female rats . The plasma clearance of CP-533,536 and its metabolites was lower in female rats compared to male rats .
Result of Action
For instance, tert-butylhydroquinone (TBHQ) and its oxidation product, tert-butylbenzoquinone (TBBQ), have demonstrated antibacterial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(tert-Butyl)-4-hydroxybenzonitrile. For instance, the U.S. Environmental Protection Agency (EPA) has taken action to reduce exposures to certain chemicals that are persistent, bioaccumulative and toxic (PBT), which could include compounds with a tert-butyl group . These chemicals remain in the environment for long periods and can accumulate in the body, potentially affecting the action and efficacy of the compound .
properties
IUPAC Name |
3-tert-butyl-4-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQNZPYFQSOAJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594013 | |
Record name | 3-tert-Butyl-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4910-04-7 | |
Record name | 3-tert-Butyl-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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